molecular formula C21H23FN4O3S2 B468450 (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide CAS No. 791791-30-5

(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide

Cat. No.: B468450
CAS No.: 791791-30-5
M. Wt: 462.6g/mol
InChI Key: REOHKJXCVCTOIB-NYYWCZLTSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiparazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide is a synthetic small molecule characterized by a planar (2E)-prop-2-enamide backbone. Key structural features include:

  • A carbamothioyl (thiourea) moiety linked to a phenyl ring, which enhances hydrogen-bonding capacity and metal coordination properties.
  • A 4-methylpiperazin-1-ylsulfonyl group at the para-position of the phenyl ring, introducing polarity and basicity, which may improve aqueous solubility and pharmacokinetic profiles.

This compound belongs to a broader class of α,β-unsaturated carbonyl derivatives, which are widely explored for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3S2/c1-25-12-14-26(15-13-25)31(28,29)19-9-7-18(8-10-19)23-21(30)24-20(27)11-4-16-2-5-17(22)6-3-16/h2-11H,12-15H2,1H3,(H2,23,24,27,30)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOHKJXCVCTOIB-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the 4-fluorophenyl derivative, followed by the introduction of the piperazine ring and the sulfonylphenyl group. The final step involves the formation of the carbamothioyl linkage under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of compounds containing the 4-fluorophenyl and sulfonamide groups can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • A case study demonstrated that a similar compound led to significant tumor regression in xenograft models, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity against various pathogens. Research has indicated that compounds with similar piperazine derivatives show efficacy against Gram-positive and Gram-negative bacteria.
    • In vitro studies have reported minimum inhibitory concentrations (MICs) that indicate effectiveness against resistant bacterial strains.
  • Neurological Applications :
    • The piperazine moiety is known for its neuroactive properties, which may provide therapeutic benefits in treating neurological disorders such as anxiety and depression.
    • Animal models have shown that compounds with similar structures can enhance serotonergic activity, leading to improved mood and reduced anxiety-like behaviors.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related compound in human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This suggests that compounds similar to (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide may be valuable in developing new cancer therapies.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial properties of compounds containing the 4-fluorophenyl group were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed promising activity with MIC values indicating effectiveness comparable to established antibiotics, highlighting the potential for this compound in treating resistant infections.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Substituent Variations in Prop-2-enamide Derivatives

Compound Name R<sup>1</sup> (β-position) R<sup>2</sup> (carbamothioyl/sulfonamide region) Key Functional Groups
Target Compound 4-Fluorophenyl 4-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl Carbamothioyl, sulfonamide, piperazine
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d, ) 4-Fluorophenyl 4-(Trifluoromethyl)phenyl Amide
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide (31a, ) 4-(4-Methylpiperazin-1-yl)phenyl Cyano, cyclopentathiophene Cyanoacrylamide, piperazine
(E)-3-(4-Methoxyphenyl)-N-(4-methylpiperazin-1-yl)prop-2-enamide () 4-Methoxyphenyl 4-Methylpiperazin-1-yl Amide, piperazine
N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide () Phenyl 2,4-Difluorophenylamino Carbamothioyl, difluorophenyl
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide () 4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl 4-Methoxyphenyl Benzyloxy, chloro, fluoro

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-fluorophenyl group in the target compound and compound 2d () enhances electrophilicity of the α,β-unsaturated system compared to the 4-methoxyphenyl group (), which is electron-donating. This difference may influence reactivity in Michael addition reactions or interactions with biological targets .
  • The trifluoromethyl group in compound 2d increases lipophilicity and steric bulk compared to the target’s sulfonamide-piperazine moiety .

Carbamothioyl vs.

Sulfonamide-Piperazine Linkage :

  • The 4-methylpiperazin-1-ylsulfonyl group in the target compound introduces a basic nitrogen, improving solubility in acidic environments. In contrast, compound 31a () directly attaches the piperazine to the phenyl ring, reducing polarity .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Selected Compounds

Compound Name Molecular Weight LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 473.54 g/mol 2.8 3 9
Compound 2d () 326.29 g/mol 3.9 1 4
Compound 31a () 405.48 g/mol 2.1 2 7
Compound 331.35 g/mol 3.2 2 5

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations:

  • The target compound’s lower LogP (2.8 vs. 3.9 in compound 2d) reflects the polar sulfonamide-piperazine group, which may enhance aqueous solubility and reduce plasma protein binding .
  • The higher hydrogen bond acceptors (9 vs.

Biological Activity

The compound (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula : C19H22FN3O2S
  • Molecular Weight : 367.46 g/mol
  • IUPAC Name : (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which may be linked to its anticancer properties.
  • Receptor Modulation : It shows potential as a modulator of specific receptors involved in neurotransmission and cancer progression.

Anticancer Properties

Recent studies have indicated that compounds similar to (2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibitory activity against histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

Neuropharmacological Effects

The piperazine moiety in the structure suggests potential neuropharmacological applications. Compounds with similar structures have been shown to act as muscarinic receptor antagonists, which are relevant for treating neurological disorders .

Study 1: HDAC Inhibition

In a recent study, a derivative of the compound was tested for its ability to inhibit class I HDACs. Results showed that the compound significantly induced G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cell lines. The in vivo studies further confirmed its antitumor efficacy in xenograft models, indicating its potential as a therapeutic agent .

Study 2: Receptor Interaction

Another investigation focused on the interaction of similar compounds with muscarinic receptors. The results suggested that these compounds could effectively modulate neurotransmitter release, providing insights into their potential use in treating conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerHDAC inhibition
NeuropharmacologicalMuscarinic receptor antagonism
Enzyme InhibitionVarious enzymes

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